![molecular formula C18H19N5O3 B15216193 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide CAS No. 89459-47-2](/img/structure/B15216193.png)
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is a synthetic organic compound belonging to the class of acridines Acridines are known for their planar tricyclic structure, which allows them to intercalate into DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include nitration, amination, and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Formation of 9-Amino-N-[2-(dimethylamino)ethyl]-2-aminoacridine-4-carboxamide.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and developing new materials.
Biology
In biological research, this compound is used to study DNA-binding properties and the effects of DNA intercalation on cellular processes. It serves as a model compound for understanding the mechanisms of action of DNA-intercalating agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to intercalate into DNA and disrupt cellular replication makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The primary mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal helical structure of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets DNA and interacts with topoisomerase enzymes, further enhancing its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide: An inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and 9-amino-DACA.
N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: Another derivative with similar DNA intercalating properties.
Uniqueness
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its DNA-binding affinity and biological activity. The presence of the nitro group adds to its versatility in undergoing various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89459-47-2 |
|---|---|
Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-22(2)8-7-20-18(24)14-10-11(23(25)26)9-13-16(19)12-5-3-4-6-15(12)21-17(13)14/h3-6,9-10H,7-8H2,1-2H3,(H2,19,21)(H,20,24) |
InChI Key |
WYJPXOIYHVVTFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
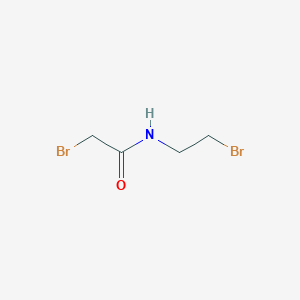
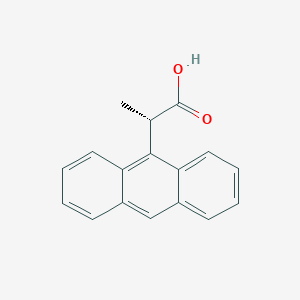
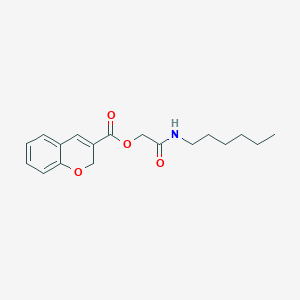
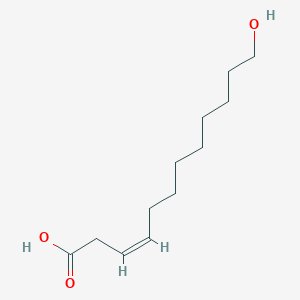
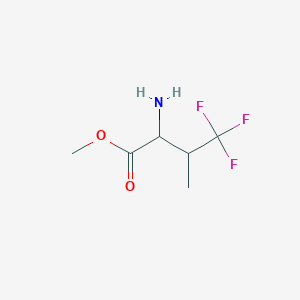
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
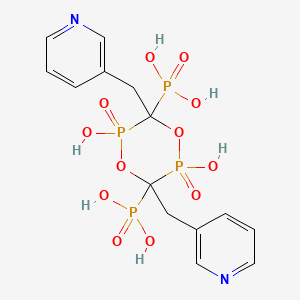
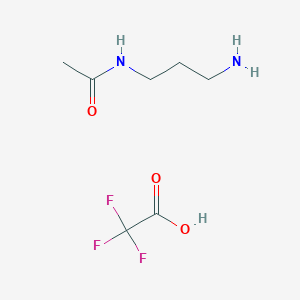
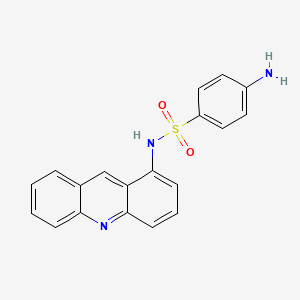
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)
